![molecular formula C16H19N3O3 B11013151 {1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}acetic acid](/img/structure/B11013151.png)
{1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}acetic acid
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Overview
Description
2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID is a complex organic compound characterized by its unique benzotriazinyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-oxo-1,2,3-benzotriazine with cyclohexylmethyl bromide under basic conditions to form the intermediate compound, which is then further reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the benzotriazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinyl oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}CYCLOHEXYL)ACETIC ACID is unique due to its combination of benzotriazinyl and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[1-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H19N3O3/c20-14(21)10-16(8-4-1-5-9-16)11-19-15(22)12-6-2-3-7-13(12)17-18-19/h2-3,6-7H,1,4-5,8-11H2,(H,20,21) |
InChI Key |
VWCWFEHRCLHIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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